molecular formula C7H11N3O B13995599 3-(Aminomethyl)-4-methoxypyridin-2-amine CAS No. 771572-32-8

3-(Aminomethyl)-4-methoxypyridin-2-amine

Cat. No.: B13995599
CAS No.: 771572-32-8
M. Wt: 153.18 g/mol
InChI Key: YDYBHFCQGHISRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-4-methoxypyridin-2-amine is a pyridine derivative characterized by an aminomethyl (-CH2NH2) group at the 3-position and a methoxy (-OCH3) group at the 4-position of the pyridine ring. Pyridine derivatives are critical in medicinal chemistry due to their roles as intermediates in drug synthesis and their intrinsic bioactivity .

Properties

CAS No.

771572-32-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(aminomethyl)-4-methoxypyridin-2-amine

InChI

InChI=1S/C7H11N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4,8H2,1H3,(H2,9,10)

InChI Key

YDYBHFCQGHISRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)N)CN

Origin of Product

United States

Preparation Methods

Reduction of Cyano Intermediates

A prominent approach involves the reduction of cyano groups to aminomethyl functionalities. For example, in the synthesis of related aminomethyl-pyridines, 3-cyano-pyridine derivatives were hydrogenated using Raney Nickel as a catalyst under hydrazine hydrate conditions.

  • Example Protocol :
    • Step 1 : Start with a 3-cyano-4-methoxy-pyridine precursor.
    • Step 2 : Catalytic hydrogenation with Raney Nickel yields the corresponding aminomethyl derivative.
    • Key Data : Yields for analogous reductions ranged from 60–85% .

Multi-Step Synthesis via Oxazolone Intermediates

Reactions involving 4-arylidene-2-phenyloxazol-5(4H)-ones and enamines of ethyl acetoacetate have been used to construct pyridine cores. Subsequent transformations introduce aminomethyl groups.

  • Procedure :
    • Cyclization : Heating oxazolones with enamines forms tetrahydropyridine intermediates.
    • Phosphorus Oxychloride Treatment : Converts intermediates into fused pyridine-oxazole systems.
    • Hydrolysis : Alkaline conditions yield pyridinone derivatives, which can be further functionalized.
  • Challenges : Requires precise control of stereochemistry (e.g., isolating cis-isomers).

Modification of Preformed Aminopyridines

Starting from 2-amino-4-methoxypyridine (CAS 10201-73-7), reductive amination or substitution could introduce the aminomethyl group:

  • Reductive Amination :
    • React with formaldehyde under hydrogenation conditions.
    • Catalysts: Pd/C or Raney Nickel.
  • Substitution :
    • Use chloroacetamide followed by hydrolysis.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Cyano Reduction Raney Nickel, H₂/NH₂NH₂ 60–85% High selectivity, scalable Requires cyano precursor
Oxazolone Cyclization POCl₃, enamines 47–79% Builds complex scaffolds Multi-step, stereochemical issues
BF₃-Catalyzed Alkylation BF₃·OEt₂, diketones N/A Metal-free, mild conditions Untested for target compound
Reductive Amination HCHO, H₂/Pd N/A Simple, uses commercial starting material Requires optimization

Mechanistic Insights

  • Iminium Intermediates : Central to BF₃-catalyzed routes, enabling C–N bond formation.
  • Hydrogenation Dynamics : Raney Nickel selectively reduces cyano groups without affecting methoxy substituents.
  • Cyclization Control : Steric and electronic effects dictate cis/trans isomer ratios in oxazolone-derived syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxypyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

3-(Aminomethyl)-4-methoxypyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxypyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0)

  • Structural Difference: The aminomethyl group is at the 4-position instead of the 3-position.
  • Properties: Similar molecular weight (~153 g/mol) but distinct electronic properties due to substituent positioning. The 4-aminomethyl group may alter hydrogen-bonding interactions compared to the 3-substituted analog .

2-Isopropyl-4-methoxypyridin-3-amine (CAS 2641028-02-4)

  • Structural Difference: An isopropyl (-CH(CH3)2) group replaces the aminomethyl group.
  • Properties :
    • Molecular weight: 166.22 g/mol (vs. 153.18 g/mol for the target compound).
    • pKa: 8.07 (predicted), indicating moderate basicity .
    • Applications : The bulky isopropyl group may enhance lipophilicity, impacting membrane permeability in drug design.

4-Ethoxypyridin-2-amine

  • Structural Difference : Ethoxy (-OCH2CH3) replaces methoxy at the 4-position.
  • Properties :
    • Increased hydrophobicity due to the longer alkyl chain.
    • Crystal packing involves N–H⋯N hydrogen bonds and van der Waals interactions, influencing solubility and stability .

Functional Analogs

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9)

  • Structural Difference: A bipyridine system with methoxy and amino groups on adjacent rings.
  • Properties: Molecular formula: C11H11N3O. Potential for π-π stacking interactions, relevant in materials science or kinase inhibitor design .

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)

  • Structural Difference : Incorporates a pyrrolidine ring, adding conformational rigidity.
  • Properties: Molecular formula: C10H15N3.

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Notable Properties
This compound C7H11N3O 153.18 ~7.5–8.5* High polarity; potential H-bond donor
4-(Aminomethyl)pyridin-2-amine C6H9N3 139.16 N/A Positional isomer; similar reactivity
2-Isopropyl-4-methoxypyridin-3-amine C9H14N2O 166.22 8.07 Lipophilic; steric hindrance
4-Ethoxypyridin-2-amine C7H10N2O 150.17 N/A Hydrophobic; crystalline H-bonding

*Estimated based on analogs in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.